

Synthesis of 5,5'-Methylenedisalicylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

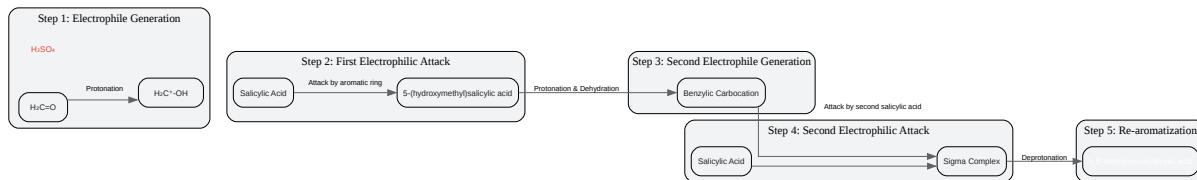
Compound Name: 5,5'-Methylenedisalicylic acid

Cat. No.: B7784154

[Get Quote](#)

This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of **5,5'-Methylenedisalicylic acid**, a valuable building block in pharmaceutical and materials science.^[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles to ensure a successful and safe synthesis.

Introduction: The Significance of 5,5'-Methylenedisalicylic Acid


5,5'-Methylenedisalicylic acid (MDSA) is a bifunctional organic compound featuring two salicylic acid units linked by a methylene bridge. This unique structure imparts both phenolic and acidic properties, making it a versatile intermediate in the synthesis of more complex molecules. Its applications are notable in the development of pharmaceuticals, where it serves as a scaffold for novel drug candidates, and in materials science for the creation of specialized polymers and metal-complexing agents.

The Chemistry at its Core: Understanding the Reaction Mechanism

The synthesis of **5,5'-Methylenedisalicylic acid** from salicylic acid and formaldehyde proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental in aromatic chemistry, involving the attack of an electron-rich aromatic ring on an electrophile.

The key steps of the mechanism are as follows:

- Generation of the Electrophile: In the presence of a strong acid catalyst, such as sulfuric acid, formaldehyde is protonated to form a highly reactive carbocation, the hydroxymethyl cation (). This species is a potent electrophile.
- Electrophilic Attack: The aromatic ring of salicylic acid, being electron-rich, acts as a nucleophile and attacks the hydroxymethyl cation. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring are ortho, para-directing. Due to steric hindrance at the ortho positions, the attack predominantly occurs at the para position (position 5) relative to the hydroxyl group.
- Formation of a Benzyl Alcohol Intermediate: This attack results in the formation of 5-(hydroxymethyl)salicylic acid.
- Second Electrophilic Attack: The benzylic alcohol intermediate is then protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new benzylic carbocation. This carbocation then acts as an electrophile and attacks a second molecule of salicylic acid, again at the 5-position.
- Deprotonation and Re-aromatization: The final step involves the loss of a proton from the sigma complex, which restores the aromaticity of the second ring and yields the final product, **5,5'-Methylenedisalicylic acid**.

[Click to download full resolution via product page](#)

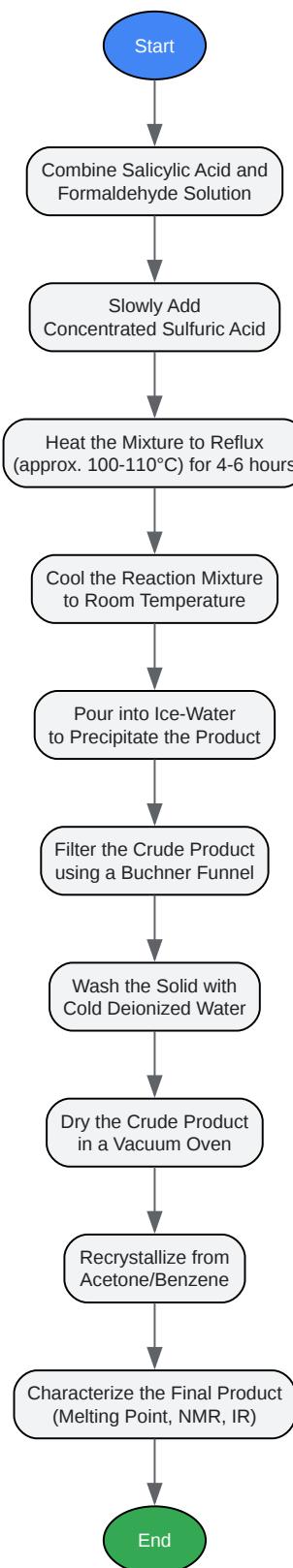
Caption: Reaction mechanism for the synthesis of **5,5'-Methylenedisalicylic acid**.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	CAS Number	Hazards
Salicylic Acid	C ₇ H ₆ O ₃	138.12	69-72-7	Harmful if swallowed, causes serious eye damage. [2] [3] [4] [5]
Formaldehyde solution	CH ₂ O	30.03	50-00-0	Toxic if swallowed or in contact with skin, fatal if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of causing genetic defects, may cause cancer. [1] [6] [7] [8] [9]
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	7664-93-9	Causes severe skin burns and eye damage, may cause respiratory irritation. [10] [11] [12] [13] [14]
Acetone	C ₃ H ₆ O	58.08	67-64-1	Highly flammable liquid and vapor, causes serious eye irritation.
Benzene	C ₆ H ₆	78.11	71-43-2	Flammable liquid and vapor, may

be fatal if swallowed and enters airways, causes skin irritation, causes serious eye irritation, may cause genetic defects, may cause cancer.

Deionized Water	H ₂ O	18.02	7732-18-5	Non-hazardous.
-----------------	------------------	-------	-----------	----------------



Safety Precautions:

- This synthesis must be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
- Handle concentrated sulfuric acid with extreme care, as it is highly corrosive. Always add acid to water, never the reverse.
- Formaldehyde is a known carcinogen and is highly toxic. Avoid inhalation of vapors and any skin contact.
- Salicylic acid can cause skin and eye irritation.

Detailed Synthesis Protocol

This protocol is adapted for a laboratory scale, starting with 25g of salicylic acid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **5,5'-Methylenedisalicylic acid**.

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (25.0 g, 0.181 mol).
- Addition of Formaldehyde: To the flask, add a 37% aqueous solution of formaldehyde (7.5 mL, ~0.1 mol). Stir the mixture to form a slurry.
- Catalyst Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (98%, 25 mL) to the mixture. The addition is exothermic and should be done in an ice bath to control the temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The mixture will become a thick, light-brown paste.
- Workup and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - In a separate large beaker (1 L), prepare a mixture of ice and water (approx. 500 mL).
 - Slowly and carefully pour the reaction mixture into the ice-water with constant stirring. A precipitate will form.
 - Filter the crude product using a Buchner funnel.
 - Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any unreacted salicylic acid and sulfuric acid.
- Drying: Dry the crude product in a vacuum oven at 80-90 °C overnight. The expected yield of the crude product is approximately 23-25 g.

Purification: Obtaining High-Purity 5,5'-Methylenedisalicylic Acid

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.

Procedure:

- Dissolve the crude **5,5'-Methylenedisalicylic acid** in a minimal amount of hot acetone.
- Slowly add benzene to the hot solution until a slight turbidity persists.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone/benzene mixture.
- Dry the purified crystals in a vacuum oven at 80-90 °C. The purified product should be a cream-colored powder.[2]

Characterization of the Final Product

To confirm the identity and purity of the synthesized **5,5'-Methylenedisalicylic acid**, the following analytical techniques are recommended:

- Melting Point: The reported melting point of **5,5'-Methylenedisalicylic acid** is in the range of 235-242 °C.[2] A sharp melting point within this range is indicative of high purity.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic rings and the methylene bridge.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. Expect to see signals corresponding to the aromatic protons, the methylene bridge protons, and the acidic protons of the hydroxyl and carboxylic acid groups.
 - ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the structure, including the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.[15][16]

Conclusion

This application note provides a robust and well-characterized protocol for the synthesis of **5,5'-Methylenedisalicylic acid**. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently produce this valuable chemical intermediate for their drug discovery and materials science endeavors.

References

- Sulfuric acid - SAFETY DATA SHEET. (2009, June 23).
- **5,5'-Methylenedisalicylic acid** | 122-25-8. (n.d.).
- Sulphuric Acid Safety Data Sheet. (2018, December 7).
- Safety Data Sheet: Formaldehyde solution. (n.d.).
- Safety Data Sheet: Salicylic acid. (n.d.).
- Safety Data Sheet: sulphuric acid ... %. (n.d.).
- Material Safety Data Sheet: Sulfuric Acid. (2015, February 2).
- SAFETY DATA SHEET FORMALDEHYDE SOLUTION. (n.d.).
- Salicylic Acid, USP - SDS (Safety Data Sheet). (n.d.).
- Sulfuric Acid 6 M - 18 M (Concentrated) Safety Data Sheet (SDS). (2018, December 3).
- Safety Data Sheet Salicylic Acid DANGER. (2024, March 13).
- SAFETY DATA SHEET FORMALDEHYDE SOLUTION 37 w/w, stabilized with 10-12% methanol. (n.d.).
- Safety Data Sheet: Formaldehyde solution. (n.d.).
- **5,5'-Methylenedisalicylic Acid**. (n.d.).
- CAS 122-25-8: 5,5'-Methylenedisalicylic acid | CymitQuimica. (n.d.).
- **5,5'-Methylenedisalicylic acid** | C15H12O6 | CID 67145. (n.d.).
- 5-Methylsalicylic acid(89-56-5) 1H NMR spectrum. (n.d.).
- **5,5'-Methylenedisalicylic acid** - Optional[13C NMR] - Chemical Shifts. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Salicylic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 3. carlroth.com [carlroth.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. carlroth.com [carlroth.com]
- 7. ob.olis.is [ob.olis.is]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. teck.com [teck.com]
- 12. chemos.de [chemos.de]
- 13. health.state.mn.us [health.state.mn.us]
- 14. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 15. 5,5'-Methylenedisalicylic acid | C15H12O6 | CID 67145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Synthesis of 5,5'-Methylenedisalicylic Acid: An Application Note and Detailed Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7784154#protocol-for-the-synthesis-of-5-5-methylenedisalicylic-acid-from-salicylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com